molecular formula C8H9N3 B3046466 (1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine CAS No. 1245808-67-6

(1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine

Cat. No.: B3046466
CAS No.: 1245808-67-6
M. Wt: 147.18
InChI Key: MOXYTDCSLMGIAY-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine (CAS 1245808-67-6) is a valuable 7-azaindole derivative, an important scaffold in medicinal chemistry that serves as a bioisostere for purines and other heterocycles. This compound features a primary aminomethyl group at the 2-position of the 1H-pyrrolo[3,2-b]pyridine core, making it a versatile building block for the synthesis of more complex molecules targeting various kinases and biological pathways. The molecular formula is C8H9N3 with a molecular weight of 147.18 g/mol . This 7-azaindole scaffold demonstrates significant research value in drug discovery, particularly in the development of kinase inhibitors for cancer research . Pyrrolopyridine derivatives have shown potent activity against multiple therapeutic targets, including fibroblast growth factor receptors (FGFR) , mTOR kinase , and PI3 kinase pathways . These compounds can induce apoptosis and inhibit cancer cell proliferation, migration, and invasion in various cancer cell lines . The aminomethyl functional group provides an excellent handle for further structural modification through amide bond formation, reductive amination, or other conjugation chemistry to explore structure-activity relationships. The compound should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-6-4-8-7(11-6)2-1-3-10-8/h1-4,11H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXYTDCSLMGIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)CN)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676874
Record name 1-(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245808-67-6
Record name 1-(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {1H-pyrrolo[3,2-b]pyridin-2-yl}methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as palladium or copper and solvents like ethanol or dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of bases like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products: The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry

(1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine is being investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells, particularly through targeting fibroblast growth factor receptors (FGFRs). In vitro studies indicated significant inhibition of growth in breast cancer cell lines with IC50 values ranging from 7 to 712 nM across different FGFRs .
  • Antimicrobial Properties : Preliminary research suggests that derivatives of this compound may exhibit antimicrobial activity, making it a candidate for developing new antibiotics .

Biological Research

The compound serves as a valuable tool in biological studies:

  • Enzyme Inhibition Studies : It is utilized in research focused on enzyme inhibitors and receptor modulators, providing insights into cellular signaling pathways .
  • Mechanism of Action : The compound's interaction with FGFRs leads to dimerization and autophosphorylation, affecting various signal transduction pathways that regulate cell proliferation and migration .

Industrial Applications

In addition to its research applications, this compound is also relevant in industrial settings:

  • Synthesis of Heterocyclic Compounds : It acts as a versatile building block for synthesizing more complex heterocycles used in pharmaceuticals and agrochemicals .
  • Material Development : The unique properties of this compound allow its use in developing new materials and chemical processes .

Case Studies

Several case studies highlight the efficacy and potential of this compound derivatives:

Case Study 1: Anticancer Efficacy

A derivative was tested against multiple cancer cell lines, demonstrating significant inhibition of cell growth. The study indicated that structural modifications could enhance binding affinity to FGFRs, increasing anti-tumor efficacy in preclinical models .

Case Study 2: Structural Optimization

Research focused on modifying the pyrrolo-pyridine structure to improve biological activity. Specific functional groups were introduced to enhance potency against FGFRs while maintaining favorable pharmacokinetic profiles .

Mechanism of Action

The mechanism by which (1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Core Modifications

a. Positional Isomerism: Pyrrolo[2,3-b]pyridin-2-ylmethanamine
  • Molecular Formula : C₈H₉N₃
  • Molecular Weight : 147.18 g/mol
  • Key Properties: XLogP = 0.2, Topological Polar Surface Area (TPSA) = 54.7 Ų, 2 hydrogen bond donors/acceptors .
  • CAS : 933691-76-0
  • Structural Difference : The pyrrolo[2,3-b]pyridine core differs in nitrogen positioning compared to the target compound, leading to altered electronic and steric properties. This isomer is associated with Aurora kinase inhibition in drug candidates .
b. Pyrrolo[3,2-c]pyridin-2-ylmethanamine Dihydrochloride
  • Molecular Formula : C₈H₁₁Cl₂N₃
  • Purity : 95%
  • Key Applications : Used as a building block in drug discovery, highlighting its solubility advantages as a hydrochloride salt .
c. Hexahydro-1H-pyrrolo[2,1-c]morpholin-3-ylmethanamine
  • Molecular Formula : C₈H₁₆N₂O
  • Molecular Weight : 156.23 g/mol

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) XLogP TPSA (Ų) Hydrogen Bond Donors/Acceptors Notable Features
Target Compound* ~147.18 ~0.2 ~54.7 2/2 Pyrrolo[3,2-b]pyridine core
Pyrrolo[2,3-b]pyridin-2-ylmethanamine 147.18 0.2 54.7 2/2 Aurora kinase inhibition potential
Pyrrolo[3,2-c]pyridin-2-ylmethanamine diHCl 220.10 (free base) - 54.7 2/2 Enhanced solubility as salt
Hexahydro-pyrrolomorpholinyl methanamine 156.23 -0.1 54.7 2/3 Morpholine ring improves bioavailability

*Estimated based on analogs.

Key Differences and Implications

Core Structure: The [3,2-b] vs.

Substituent Effects : Morpholine-containing analogs () exhibit higher molecular weights and modified bioavailability compared to simpler pyrrolopyridines.

Salt vs. Free Base : Hydrochloride salts () offer improved solubility but may require additional formulation steps.

Biological Activity

(1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

The primary biological target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues, which activates several downstream signaling pathways involved in cell proliferation, migration, and angiogenesis .

Biochemical Pathways

The inhibition of FGFRs affects various signal transduction pathways that regulate:

  • Organ development
  • Cell proliferation
  • Angiogenesis
  • Cellular migration

This compound's ability to modulate these pathways contributes to its anticancer properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . The compound's structural features contribute to its effectiveness against specific cancer cell lines.

Table 1: Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism
4T115Induces apoptosis
VariousVariesInhibits proliferation

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. Preliminary studies suggest it may inhibit certain bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still needed for comprehensive understanding .

Case Studies and Research Findings

  • Study on FGFR Inhibition : A study highlighted the role of this compound in inhibiting FGFR-mediated signaling pathways, leading to reduced tumor growth in animal models .
  • Antimycobacterial Activity : Research on similar pyrrolopyridine derivatives indicated potential against Mycobacterium tuberculosis, suggesting that modifications to the core structure could enhance activity against this pathogen .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that variations in substituents on the pyridine ring influence biological activity significantly. For example, certain substitutions enhance receptor binding affinity and selectivity towards cancer cell lines .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a low molecular weight conducive to good absorption and distribution characteristics. However, further studies are necessary to evaluate its metabolic stability and bioavailability in vivo .

Q & A

Q. What are the recommended synthetic routes for (1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-component reactions or heterocyclic annulation. For example, analogous pyrrolo-pyridine derivatives are synthesized using amines, dialkylacetylene-dicarboxylates, and formaldehyde in ethanol under reflux (yields: 60–85%) . Optimization strategies include:
  • Catalyst Selection : Vitamin B12 has been used as a green catalyst for similar multi-component reactions, improving atom economy .
  • Temperature Control : Reflux conditions (e.g., 80–110°C) and inert atmospheres (N₂/Ar) minimize side reactions.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) enhances purity .

Q. How can spectroscopic techniques (NMR, MS) characterize this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals for the pyrrolo-pyridine core (δ 6.8–8.2 ppm for aromatic protons) and the methanamine group (δ 2.8–3.5 ppm for NH₂ and CH₂). Diastereotopic protons may split into doublets .
  • Mass Spectrometry : The exact mass is 147.0895 g/mol (C₈H₉N₃). High-resolution MS (HRMS) using ESI+ mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 148.0968) .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

  • Methodological Answer :
  • pH Sensitivity : The compound is prone to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions. Store in neutral buffers (e.g., PBS) at 4°C .
  • Light Sensitivity : Protect from UV light to prevent ring-opening reactions. Use amber vials for storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments between synthetic batches?

  • Methodological Answer :
  • Analytical Cross-Validation : Combine HPLC (C18 column, acetonitrile/water gradient) with LC-MS to detect impurities (e.g., unreacted intermediates or diastereomers) .
  • Quantitative NMR (qNMR) : Use deuterated DMSO as a solvent and 1,3,5-trimethoxybenzene as an internal standard for purity quantification .

Q. What computational strategies predict the reactivity of this compound for derivatization?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess nucleophilic sites (e.g., NH₂ group) and frontier molecular orbitals (HOMO/LUMO) .
  • Machine Learning : Use databases like Reaxys or Pistachio to train models for predicting reaction pathways (e.g., amide coupling or reductive alkylation) .

Q. How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents at the pyrrolo-pyridine core (e.g., halogens or alkyl groups) and evaluate changes in binding affinity to targets like kinase enzymes .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify key interactions with receptors (e.g., hydrogen bonds with the methanamine group) .

Notes

  • Avoid commercial sources like benchchem.com . Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and authoritative databases (PubChem) .
  • Contradictions in CAS numbers (e.g., absence in ) highlight the need for cross-referencing synthesis protocols .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine
Reactant of Route 2
(1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine

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